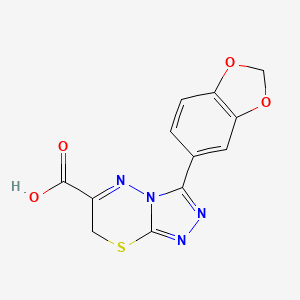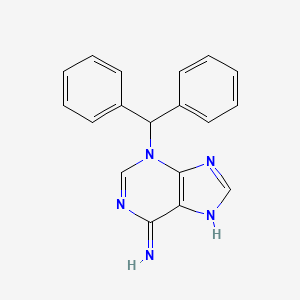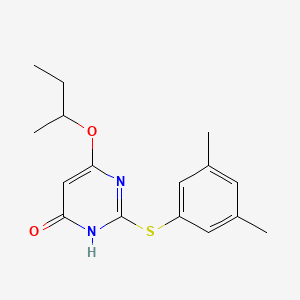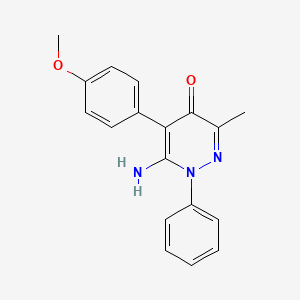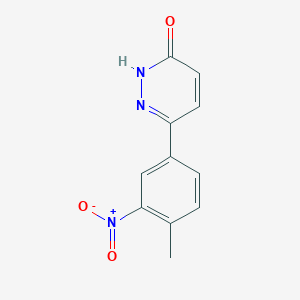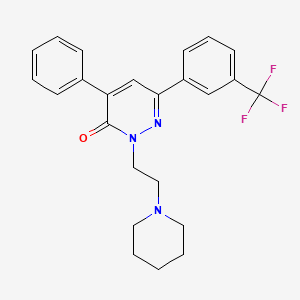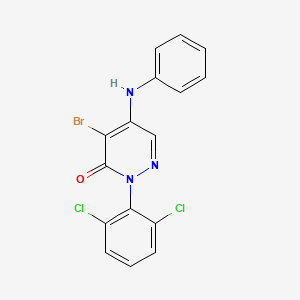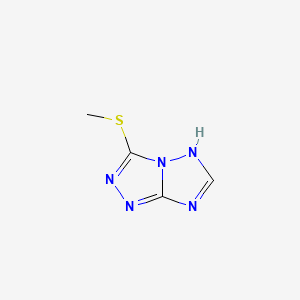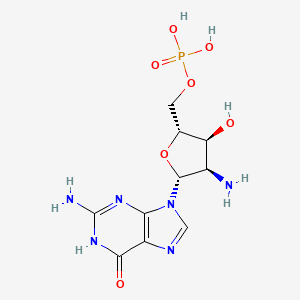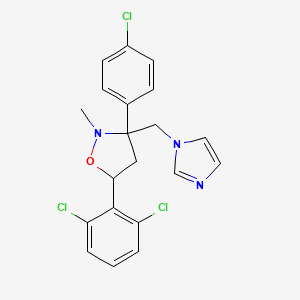
3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine is a synthetic organic compound that belongs to the class of isoxazolidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of imidazole and chlorophenyl groups in its structure suggests that it may exhibit interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine typically involves the following steps:
Formation of the Isoxazolidine Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrone and an alkene.
Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction.
Chlorination: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the chlorophenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole group suggests potential as an enzyme inhibitor.
Receptor Binding: The compound may interact with specific receptors in biological systems.
Medicine
Antimicrobial Activity: Isoxazolidines are known for their antimicrobial properties.
Anti-inflammatory: The compound may exhibit anti-inflammatory effects.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Pharmaceuticals: Potential use in drug development for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine likely involves:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((1H-Imidazol-1-yl)methyl)-3-phenyl-5-(2,6-dichlorophenyl)-2-methylisoxazolidine
- 3-((1H-Imidazol-1-yl)methyl)-3-(4-bromophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine
Uniqueness
The presence of the 4-chlorophenyl group in 3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine may confer unique biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C20H18Cl3N3O |
|---|---|
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C20H18Cl3N3O/c1-25-20(12-26-10-9-24-13-26,14-5-7-15(21)8-6-14)11-18(27-25)19-16(22)3-2-4-17(19)23/h2-10,13,18H,11-12H2,1H3 |
Clave InChI |
DLWGYWVYKHEBNZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(O1)C2=C(C=CC=C2Cl)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


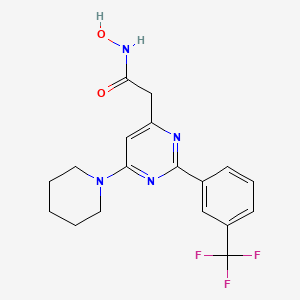
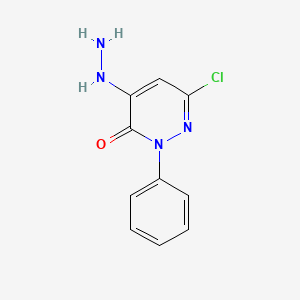
![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
